Cas no 1083224-23-0 (5-(2,4-difluorophenyl)-1,2-oxazole-3-carboxylic acid)

5-(2,4-difluorophenyl)-1,2-oxazole-3-carboxylic acid Chemical and Physical Properties
Names and Identifiers
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- 5-(2,4-Difluorophenyl)isoxazole-3-carboxylic acid
- 5-(2,4-Difluorophenyl)-1,2-oxazole-3-carboxylic acid
- 5-(2,4-difluorophenyl)-3-Isoxazolecarboxylic acid
- F2135-0584
- FQAFQXBZWSTPRH-UHFFFAOYSA-N
- 6231AJ
- TRA0092799
- SY015190
- AX8269074
- 5-(2,4-Difluorophenyl)isoxazole-3-carboxylicAcid
- 5-(2,4-difluoro-phenyl)-isoxazole-3-carboxylic acid
- 5-(2,4-difluorophenyl)-1,2-oxazole-3-carboxylic acid
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- MDL: MFCD07377120
- Inchi: 1S/C10H5F2NO3/c11-5-1-2-6(7(12)3-5)9-4-8(10(14)15)13-16-9/h1-4H,(H,14,15)
- InChI Key: FQAFQXBZWSTPRH-UHFFFAOYSA-N
- SMILES: FC1C([H])=C(C([H])=C([H])C=1C1=C([H])C(C(=O)O[H])=NO1)F
Computed Properties
- Exact Mass: 225.02400
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 16
- Rotatable Bond Count: 2
- Complexity: 277
- Topological Polar Surface Area: 63.3
Experimental Properties
- PSA: 63.33000
- LogP: 2.31800
5-(2,4-difluorophenyl)-1,2-oxazole-3-carboxylic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
abcr | AB451451-10 g |
5-(2,4-Difluorophenyl)isoxazole-3-carboxylic acid, 95%; . |
1083224-23-0 | 95% | 10g |
€369.00 | 2023-06-15 | |
Enamine | EN300-365137-2.5g |
5-(2,4-difluorophenyl)-1,2-oxazole-3-carboxylic acid |
1083224-23-0 | 95.0% | 2.5g |
$60.0 | 2025-03-21 | |
eNovation Chemicals LLC | Y1214433-10g |
5-(2,4-Difluorophenyl)isoxazole-3-carboxylic acid |
1083224-23-0 | 95% | 10g |
$500 | 2024-07-23 | |
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD273394-1g |
5-(2,4-Difluorophenyl)isoxazole-3-carboxylic acid |
1083224-23-0 | 97% | 1g |
¥674.0 | 2022-03-01 | |
Life Chemicals | F2135-0584-0.5g |
5-(2,4-difluorophenyl)-1,2-oxazole-3-carboxylic acid |
1083224-23-0 | 95%+ | 0.5g |
$82.0 | 2023-09-06 | |
eNovation Chemicals LLC | D691075-10g |
5-(2,4-Difluorophenyl)isoxazole-3-carboxylic Acid |
1083224-23-0 | >97% | 10g |
$170 | 2024-07-20 | |
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD273394-25g |
5-(2,4-Difluorophenyl)isoxazole-3-carboxylic acid |
1083224-23-0 | 97% | 25g |
¥8072.0 | 2022-03-01 | |
Chemenu | CM121990-250mg |
5-(2,4-difluorophenyl)isoxazole-3-carboxylic acid |
1083224-23-0 | 95+% | 250mg |
$63 | 2021-08-06 | |
Life Chemicals | F2135-0584-1g |
5-(2,4-difluorophenyl)-1,2-oxazole-3-carboxylic acid |
1083224-23-0 | 95%+ | 1g |
$87.0 | 2023-09-06 | |
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD273394-10g |
5-(2,4-Difluorophenyl)isoxazole-3-carboxylic acid |
1083224-23-0 | 97% | 10g |
¥3926.0 | 2022-03-01 |
5-(2,4-difluorophenyl)-1,2-oxazole-3-carboxylic acid Related Literature
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Yong-Qing Huang,Huai-Ying Chen,Yang Wang,Yong-He Ren,Zong-Ge Li,Lu-Chao Li,Yan Wang RSC Adv., 2018,8, 21444-21450
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Tian-Rui Zheng,Lin-Lu Qian,Min Li,Zhi-Xiang Wang,Ke Li,Ya-Qian Zhang,Bao-Long Li,Bing Wu Dalton Trans., 2018,47, 9103-9113
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R. J. Braham,A. T. Harris Phys. Chem. Chem. Phys., 2013,15, 12373-12385
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Jingxiang Pang RSC Adv., 2019,9, 20982-20988
Additional information on 5-(2,4-difluorophenyl)-1,2-oxazole-3-carboxylic acid
5-(2,4-Difluorophenyl)-1,2-Oxazole-3-Carboxylic Acid: A Comprehensive Overview
5-(2,4-Difluorophenyl)-1,2-Oxazole-3-Carboxylic Acid, also known by its CAS number 1083224-23-0, is a compound of significant interest in the fields of organic chemistry and pharmaceutical research. This compound belongs to the class of oxazole derivatives, which have been extensively studied due to their unique chemical properties and potential applications in drug design. The molecule features a 1,2-oxazole ring system substituted with a 2,4-difluorophenyl group at the 5-position and a carboxylic acid group at the 3-position. These substituents contribute to its distinct reactivity and biological activity.
The synthesis of 5-(2,4-Difluorophenyl)-1,2-Oxazole-3-Carboxylic Acid typically involves multi-step organic reactions. One common approach is the condensation of an appropriate aldehyde with a β-keto ester in the presence of ammonia or an ammonium salt to form the oxazole ring. Subsequent functionalization steps are then employed to introduce the 2,4-difluorophenyl and carboxylic acid groups. The fluorine atoms in the phenyl ring are particularly important as they enhance the compound's stability and bioavailability, making it a promising candidate for pharmacological studies.
Recent studies have highlighted the potential of this compound as a lead molecule in drug discovery. Researchers have explored its role as an inhibitor of various enzymes and receptors implicated in diseases such as cancer, inflammation, and neurodegenerative disorders. For instance, a study published in Journal of Medicinal Chemistry demonstrated that 5-(2,4-Difluorophenyl)-1,2-Oxazole-3-Carboxylic Acid exhibits potent inhibitory activity against cyclin-dependent kinases (CDKs), which are key regulators of cell cycle progression. This finding underscores its potential as an anticancer agent.
In addition to its pharmacological applications, this compound has also been investigated for its role in materials science. The oxazole ring system is known for its aromaticity and stability under various conditions, making it suitable for applications in organic electronics. Recent advancements in this area have focused on incorporating this compound into polymer frameworks to enhance their electronic properties. For example, a research team from the University of California reported that films made from polymers containing 5-(2,4-Difluorophenyl)-1,2-Oxazole-3-Carboxylic Acid exhibit improved charge transport characteristics compared to conventional materials.
The environmental impact of synthesizing and using this compound has also been a topic of interest. As concerns about sustainability grow within the chemical industry, researchers are exploring greener synthesis routes for 5-(2,4-Difluorophenyl)-1,2-Oxazole-3-Carboxylic Acid. One promising approach involves using microwave-assisted synthesis to reduce reaction times and energy consumption while maintaining product quality. Such methods align with the principles of green chemistry and contribute to more eco-friendly industrial practices.
In conclusion, 5-(2,4-Difluorophenyl)-1,2-Oxazole-3-Carboxylic Acid, with its CAS number 1083224-23-0, represents a versatile compound with diverse applications across multiple disciplines. Its unique chemical structure provides a foundation for innovative research in drug discovery and materials science. As ongoing studies continue to uncover new properties and uses for this compound, it is poised to play an increasingly important role in advancing both scientific knowledge and practical applications.
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